Cyclohexanediaminetetraaceticacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

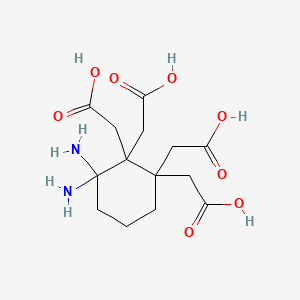

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O8 |

|---|---|

Molecular Weight |

346.33 g/mol |

IUPAC Name |

2-[3,3-diamino-1,2,2-tris(carboxymethyl)cyclohexyl]acetic acid |

InChI |

InChI=1S/C14H22N2O8/c15-14(16)3-1-2-12(4-8(17)18,5-9(19)20)13(14,6-10(21)22)7-11(23)24/h1-7,15-16H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |

InChI Key |

RNMCCPMYXUKHAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(C1)(N)N)(CC(=O)O)CC(=O)O)(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanediaminetetraacetic Acid (CDTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediaminetetraacetic acid (CDTA), also known as (1,2-Cyclohexylenedinitrilo)tetraacetic acid, is a powerful aminopolycarboxylic acid and a robust chelating agent. Structurally similar to the more widely known Ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring backbone which imparts greater lipophilicity and pre-organizes the molecule for metal binding. This structural feature results in the formation of more stable metal complexes compared to EDTA.[1]

CDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, sequestering it within a stable, water-soluble complex. This property makes it invaluable in a wide array of applications, including analytical chemistry for the determination of metal ions, industrial processes for metal ion control, and in biomedical research for mitigating heavy metal toxicity.[2][3]

Chemical and Physical Properties

CDTA is typically available as a white to off-white crystalline powder. Its properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂N₂O₈ | [4] |

| Molecular Weight | 346.33 g/mol | [4] |

| CAS Number | 482-54-2 (Anhydrous) 13291-61-7 (trans-isomer) 125572-95-4 (Monohydrate) | [4][5][6] |

| Appearance | White to off-white solid/powder | [5] |

| Synonyms | CDTA, CyDTA, (1,2-Cyclohexylenedinitrilo)tetraacetic acid, Complexon IV | [4][7] |

Physical and Chemical Constants

| Property | Value | Reference |

| Melting Point | 213-216 °C (decomposes) | [5] |

| Boiling Point | ~670.8 °C (Predicted) | [5] |

| Density | ~1.48 g/cm³ (Predicted) | [5] |

| Water Solubility | Slightly soluble; 425.4 g/L at 25°C (predicted) | [5][8] |

| Organic Solvent Solubility | Insoluble in most common organic solvents. Soluble in 1N sodium hydroxide and alkali solutions. | [8] |

| pKa Values | pKa1: 1.78 (Predicted), pKa2: 2.53, pKa3: 3.66, pKa4: 6.07, pKa5: 9.68 | [9] |

Chelation Properties and Stability Constants

The primary function of CDTA is its ability to form stable, 1:1 complexes with a vast range of metal ions. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The pre-organized structure of CDTA, due to its cyclohexane backbone, leads to generally higher stability constants than EDTA for many metal ions.

| Metal Ion | log K (CDTA) | log K (EDTA) |

| Al³⁺ | 17.6 | 16.4 |

| Ca²⁺ | 12.5 | 10.65 |

| Cd²⁺ | 19.4 | 16.5 |

| Co²⁺ | 18.9 | 16.45 |

| Cu²⁺ | 21.3 | 18.78 |

| Fe²⁺ | 16.2 | 14.30 |

| Fe³⁺ | 29.3 | 25.1 |

| Mg²⁺ | 10.3 | 8.79 |

| Mn²⁺ | 16.7 | 13.89 |

| Ni²⁺ | 19.4 | 18.4 |

| Pb²⁺ | 19.7 | 18.0 |

| Zn²⁺ | 18.7 | 16.5 |

| Zr⁴⁺ | 29.6 | 27.9 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative.[10][11][12]

Synthesis of CDTA

The synthesis of CDTA is typically achieved through the carboxymethylation of 1,2-diaminocyclohexane. A common laboratory and industrial method involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid under alkaline conditions.

Optimized Synthesis Protocol

An optimized synthesis involves a molar ratio of 1:6 for 1,2-diaminocyclohexane to chloroacetic acid. The reaction is maintained at a temperature of 50°C for 7 hours. This method is noted for its mild reaction conditions and relatively low cost.[13]

Below is a diagram illustrating the general synthesis workflow.

Experimental Protocols

CDTA's strong chelating ability is harnessed in various quantitative analytical methods, such as complexometric titrations.

Protocol: Determination of Metal Ion Concentration by Complexometric Titration

This protocol outlines a general procedure for determining the concentration of a metal ion (e.g., Ca²⁺, Mg²⁺, Zn²⁺) in an aqueous sample using a standardized CDTA solution.

Materials:

-

Standardized CDTA solution (e.g., 0.01 M)

-

Aqueous sample containing the metal ion of interest

-

Appropriate buffer solution to maintain a constant pH (e.g., Ammonia-Ammonium Chloride buffer for pH 10)

-

Metallochromic indicator (e.g., Eriochrome Black T for Mg²⁺/Zn²⁺, Calmagite for Ca²⁺)

-

Burette, flasks, and standard laboratory glassware

Methodology:

-

Sample Preparation: Pipette a known volume of the aqueous sample into an Erlenmeyer flask.

-

Dilution: Add deionized water to ensure sufficient volume for observation.

-

Buffering: Add a sufficient amount of the buffer solution to bring the sample to the optimal pH for the indicator and metal-CDTA complex formation.

-

Indicator Addition: Add a few drops of the appropriate metallochromic indicator. The solution will turn the color of the metal-indicator complex.

-

Titration: Titrate the sample with the standardized CDTA solution from a burette. The CDTA will first react with any free metal ions and then begin to displace the metal from the metal-indicator complex.

-

Endpoint Determination: The endpoint is reached when the solution changes color, indicating that all the metal has been complexed by the CDTA. The color change will be from the metal-indicator complex color to the free indicator color.

-

Calculation: The concentration of the metal ion in the sample is calculated based on the volume of CDTA solution used, its concentration, and the initial volume of the sample.

The workflow for this titration is visualized below.

Biological Activity and Mechanism of Action

CDTA is an effective antagonist for heavy metal poisoning, including zinc, lead, and manganese.[14] Its mechanism of action in detoxification is primarily through chelation.

Mechanism of Heavy Metal Detoxification

Heavy metal ions like Cadmium (Cd²⁺), Lead (Pb²⁺), and Manganese (Mn²⁺) can be highly toxic. They exert their toxicity through mechanisms such as inducing oxidative stress, disrupting essential enzyme functions by displacing native metal cofactors, and interfering with cellular signaling pathways.[15]

CDTA, when administered, circulates in the body and binds to these toxic metal ions. The resulting metal-CDTA complex is stable, water-soluble, and can be efficiently excreted from the body, primarily via the kidneys. This process reduces the concentration of free toxic metal ions in tissues and the bloodstream, thereby mitigating their harmful effects.[16][17]

The logical relationship for this detoxification process is shown below.

Toxicology and Safety

While CDTA is a valuable therapeutic and research tool, it is not without toxicological considerations. High doses can lead to adverse effects, and its powerful chelating action can also deplete essential minerals from the body.

Acute Toxicity Data

| Test | Route | Species | Dose (LD₅₀) | Reference |

| LD₅₀ | Oral | Rat | 262 mg/kg | [18] |

| LD₅₀ | Dermal | Guinea Pig | 193 mg/kg | [18] |

| LD₅₀ | Intraperitoneal | Rat | 413 mg/kg | [4] |

A study on developmental toxicity in mice identified a No Observable Adverse Effect Level (NOAEL) for maternal and developmental toxicity at 540 mg/kg/day when administered intraperitoneally. Doses of 1080 mg/kg/day resulted in significant maternal and fetal toxicity.[14]

Safety Precautions:

-

Handle CDTA in a well-ventilated area.[19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[1][6]

-

Avoid breathing dust.[6]

-

Causes skin and serious eye irritation. In case of contact, rinse thoroughly with water.[1][6]

-

It is harmful if swallowed and can be toxic in contact with skin.[18][20]

-

Always consult the material safety data sheet (MSDS) before use.[18][19][20]

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. CDTA is a powerful chelating agent. [thinkdochemicals.com]

- 3. edta chelation therapy: Topics by Science.gov [science.gov]

- 4. 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | C14H22N2O8 | CID 10213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Cyclohexylenedinitrilotetraacetic acid | 13291-61-7 [chemicalbook.com]

- 6. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetracetic acid monohydrate CAS 125572-95-4 | 841032 [merckmillipore.com]

- 7. cyclohexanediamine tetraacetic acid, 482-54-2 [thegoodscentscompany.com]

- 8. TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE | 125572-95-4 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. researchgate.net [researchgate.net]

- 14. Developmental toxicity of cyclohexanediaminetetraacetic acid (CDTA) in mice [pubmed.ncbi.nlm.nih.gov]

- 15. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 19. echemi.com [echemi.com]

- 20. media.coreandmain.com [media.coreandmain.com]

Structure and synthesis of Cyclohexanediaminetetraacetic acid

An In-depth Technical Guide to the Structure and Synthesis of Cyclohexanediaminetetraacetic Acid (CDTA)

Introduction

Cyclohexanediaminetetraacetic acid (CDTA), also known as 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, is a powerful aminopolycarboxylic acid chelating agent. Structurally similar to the more commonly known ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring backbone which imparts greater pre-organization and lipophilicity, leading to the formation of more stable metal complexes.[] This enhanced stability makes CDTA a valuable tool in a variety of scientific and industrial applications, including analytical chemistry, water treatment, and as a component in the development of therapeutic agents. This guide provides a detailed overview of the structure of CDTA and a comprehensive protocol for its synthesis and purification.

Structure and Properties of Cyclohexanediaminetetraacetic Acid

CDTA is a white crystalline powder.[2] The core of the CDTA molecule is a 1,2-diaminocyclohexane ring. Each of the two nitrogen atoms of the diamine is bonded to two carboxymethyl groups (-CH₂COOH), resulting in a total of four carboxylic acid functionalities. These nitrogen and oxygen atoms act as ligand sites for the chelation of metal ions.

The cyclohexane ring can exist in different stereoisomeric forms. The most common isomer is trans-1,2-diaminocyclohexane, where the two amino groups are on opposite sides of the ring. Consequently, trans-CDTA is the most frequently synthesized and utilized form of this chelating agent.[3]

Table 1: Physicochemical Properties of Cyclohexanediaminetetraacetic Acid

| Property | Value | References |

| IUPAC Name | 2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | [] |

| Synonyms | CDTA, CyDTA, 1,2-Cyclohexylenedinitrilotetraacetic acid | [4][5] |

| CAS Number | 482-54-2 | [6] |

| Molecular Formula | C₁₄H₂₂N₂O₈ | [6] |

| Molecular Weight | 346.33 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 213-216 °C (decomposes) | [4] |

| Solubility | Slightly soluble in water. Soluble in 1N sodium hydroxide and alkali solutions. Insoluble in most common organic solvents. | [7] |

Synthesis of Cyclohexanediaminetetraacetic Acid

The primary route for the synthesis of CDTA is the carboxymethylation of 1,2-diaminocyclohexane using chloroacetic acid in an alkaline medium. This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine displace the chloride from chloroacetic acid.

Experimental Protocol: Synthesis

This protocol details the synthesis of CDTA from rac-1,2-diaminocyclohexane and chloroacetic acid.

Materials:

-

Chloroacetic acid (85 g)

-

Deionized (DI) water (200 g)

-

10% aqueous solution of Tetramethylammonium hydroxide (135 g)

-

rac-1,2-diaminocyclohexane (26 g)

-

Concentrated hydrochloric acid (approx. 100 g)

Equipment:

-

Reaction vessel with ports for a thermometer, condensing column with a reflex cap, and a graduated liquid dropping column with a stopcock.

-

Stirrer

-

Cooling bath (ice-water)

Procedure:

-

Charge the reaction vessel with 85 g of chloroacetic acid and dissolve it in 200 g of DI water.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add 135 g of a 10% aqueous solution of tetramethylammonium hydroxide to neutralize the chloroacetic acid. Maintain the temperature below 10°C during this addition.

-

Add 26 g of 1,2-diaminocyclohexane to the reaction mixture.

-

Heat the mixture to 100°C and stir for 1 hour.

-

After 1 hour, cool the reaction mixture to room temperature. The resulting solution contains the crude CDTA salt.

Synthesis Workflow

Caption: Synthesis workflow for CDTA.

Quantitative Synthesis Data

The following table summarizes the quantitative parameters for the synthesis of CDTA. While the detailed protocol provided does not state a final yield, a similar synthesis of CDTA derivatives reports a routine yield of 82%.[8]

Table 2: Summary of CDTA Synthesis Parameters

| Reactant/Parameter | Value/Condition | Molar Ratio (approx.) |

| 1,2-Diaminocyclohexane | 26 g | 1 |

| Chloroacetic Acid | 85 g | 4 |

| Reaction Temperature | 100 °C | N/A |

| Reaction Time | 1 hour | N/A |

| Reported Yield * | ~82% | N/A |

*Yield reported for a similar synthesis process.[8]

Purification of Cyclohexanediaminetetraacetic Acid

The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts. The purification process involves a series of pH adjustments to first precipitate the crude CDTA, followed by redissolution and recrystallization to obtain the pure compound.

Experimental Protocol: Purification

This protocol describes the purification of the crude CDTA solution obtained from the synthesis step.

Materials:

-

Crude CDTA solution

-

Concentrated hydrochloric acid (~100 g)

-

30% aqueous ammonium hydroxide

-

18.5% hydrochloric acid

-

5% hydrochloric acid

Equipment:

-

Beaker or vessel

-

Stirrer

-

Filtration apparatus

Procedure:

-

Initial Precipitation:

-

Slowly acidify the crude CDTA solution with concentrated hydrochloric acid to a pH of 3. A cloudy solution will form.

-

Stir the cloudy solution for 5 to 10 minutes.

-

Continue to slowly add concentrated hydrochloric acid dropwise until a pH of 2 is reached, at which point a precipitate will form.

-

Filter the mixture to recover the crude 1,2-diaminocyclohexane tetraacetic acid crystals.

-

-

Recrystallization:

-

Take a portion of the crude CDTA crystals (e.g., 39.9 g) and dissolve them in 100 ml of DI water in a separate vessel.

-

While stirring constantly, add 30% aqueous ammonium hydroxide until all the CDTA crystals dissolve, forming a clear solution with a pH between 6 and 10.

-

Slowly add 18.5% hydrochloric acid dropwise until a pH of 4 is reached. The CDTA will begin to recrystallize, forming a cloudy solution.

-

Stir the mixture for 5 to 10 minutes.

-

Continue to slowly add 5% hydrochloric acid dropwise until a pH of 2 is reached to ensure complete crystallization.

-

Filter the mixture to recover the purified CDTA.

-

Purification Workflow

Caption: Purification workflow for CDTA.

Conclusion

This technical guide provides a comprehensive overview of the structure and a detailed methodology for the synthesis of Cyclohexanediaminetetraacetic acid. The provided experimental protocols for synthesis and purification, along with the workflow diagrams and quantitative data, offer a valuable resource for researchers and professionals in drug development and other scientific fields. The robust chelating properties of CDTA, stemming from its unique structure, continue to make it a compound of significant interest for a wide range of applications.

References

- 2. CDTA 98% 25g | Shop | Lab Chemicals Ar/CP Grade | Reflecta [labequipsupply.co.za]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aecochemical.com [aecochemical.com]

- 5. Cyclohexanediamine tetraacetic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CDTA | 482-54-2 [chemicalbook.com]

- 7. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of Cyclohexanediaminetetraacetic Acid (CDTA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cyclohexanediaminetetraacetic acid (CDTA), a chelating agent used in various laboratory and industrial applications. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.

Chemical and Physical Properties

CDTA, also known as 1,2-Cyclohexylenedinitrilotetraacetic acid, is a white crystalline powder.[1] It is an analogue of EDTA and is used as a chelating agent.[2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C14H22N2O8 | [3] |

| Molecular Weight | 346.33 g/mol | [3] |

| Physical State | Solid, white to off-white powder | [4] |

| Melting Point | 213-216 °C (decomposes) | [5] |

| Water Solubility | Low | [6] |

| Stability | Stable under normal conditions. | [5][6] |

Hazard Identification and Classification

CDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard.[6] It is important to be aware of its potential health effects.

| Hazard Class | Category | Statement | Reference |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. | [6] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [6][7] |

| Skin Corrosion/Irritation | - | May cause skin irritation. | [1] |

| Specific Target Organ Toxicity | - | Causes damage to organs. | [8] |

| (Single Exposure) | |||

| Specific Target Organ Toxicity | - | Causes damage to organs through prolonged or repeated exposure. | [8] |

| (Repeated Exposure) |

Signal Word: Warning[6]

Hazard Statements:

-

H302: Harmful if swallowed.[8]

-

H311: Toxic in contact with skin.[8]

-

H315: Causes skin irritation.[8]

-

H318: Causes serious eye damage.[8]

-

H319: Causes serious eye irritation.[7]

-

H332: Harmful if inhaled.[6]

-

H370: Causes damage to organs.[8]

-

H372: Causes damage to organs through prolonged or repeated exposure.[8]

Precautionary Statements:

-

Avoid dust formation.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Wear protective gloves/protective clothing/eye protection/face protection.[6]

Below is a workflow for hazard identification and initial response.

Caption: Workflow for identifying CDTA hazards and initiating a response.

Toxicological Data

Toxicological information for CDTA is limited, but some studies have been conducted.

| Metric | Value | Species | Reference |

| Oral LD50 | 262 mg/kg | Rat | [7] |

| Dermal LD50 | 193 mg/kg | Guinea Pig | [7] |

| NOAEL | 540 mg/kg/day (maternal and developmental toxicity) | Mouse | [9] |

A study on pregnant Swiss mice showed that CDTA administered intraperitoneally at a dose of 1080 mg/kg/day resulted in a high level of maternal deaths, increased fetal resorptions, and fetal deaths.[9] The No Observable Adverse Effect Level (NOAEL) for maternal and developmental toxicity was determined to be 540 mg/kg/day.[9]

Experimental Protocols

Developmental Toxicity Study in Mice (Summary of Methodology) [9]

-

Objective: To evaluate the maternal and developmental toxicity of CDTA.

-

Test Animals: Pregnant Swiss mice.

-

Administration: CDTA was administered intraperitoneally on gestation days 6-15.

-

Dosage Groups: 0, 270, 540, and 1080 mg/kg/day.

-

Endpoint Analysis: On gestational day 18, fetuses were examined for external, visceral, and skeletal malformations and variations. Maternal and fetal tissues were analyzed for mineral concentrations (calcium, magnesium, zinc, copper, and iron).

The following diagram illustrates the general workflow of a developmental toxicity study.

Caption: General workflow for a developmental toxicity study.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling CDTA:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

The logical flow for selecting appropriate PPE is outlined below.

Caption: A logical workflow for selecting the correct PPE for handling CDTA.

First Aid Measures

In case of exposure, immediate first aid is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] Do not induce vomiting.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[6]

-

Environmental Precautions: Should not be released into the environment.[6]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[8] Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: During a fire, this product decomposes to form toxic gases.[11] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Stability and Reactivity

-

Reactivity: None under normal processing.[6]

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[1]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[6]

References

- 1. CDTA 98% 25g | Shop | Lab Chemicals Ar/CP Grade | Reflecta [labequipsupply.co.za]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,2-Cyclohexylenedinitrilotetraacetic acid | 13291-61-7 [chemicalbook.com]

- 5. aecochemical.com [aecochemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 8. media.coreandmain.com [media.coreandmain.com]

- 9. Developmental toxicity of cyclohexanediaminetetraacetic acid (CDTA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]

The Core Attributes of CDTA: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Introduction to a Powerful Chelating Agent

1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid, commonly known as CDTA, is a formidable chelating agent with significant applications across various scientific disciplines, including biomedical research and pharmaceutical development. As a structural analogue of the well-known ethylenediaminetetraacetic acid (EDTA), CDTA distinguishes itself through the presence of a cyclohexane ring in its backbone. This structural feature imparts a greater degree of pre-organization and lipophilicity, resulting in the formation of exceptionally stable metal complexes. This technical guide provides a comprehensive overview of the key characteristics of CDTA, including its coordination chemistry, thermodynamic stability, and practical applications, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Physicochemical Properties and Coordination Chemistry

CDTA is a multidentate ligand, capable of forming strong, 1:1 stoichiometric complexes with a wide array of metal ions. Its structure, featuring two nitrogen atoms and four carboxylate groups, allows it to wrap around a central metal ion, forming multiple stable five-membered chelate rings. This hexadentate nature is the primary reason for its high affinity for metal ions.

The cyclohexane ring in the CDTA molecule restricts the rotation of the two iminodiacetate groups, leading to a more rigid structure compared to the flexible ethylene bridge of EDTA. This pre-organized conformation minimizes the entropic penalty upon complexation, contributing to the formation of more thermodynamically stable metal-CDTA complexes.

Data Presentation: Stability Constants of CDTA with Various Metal Ions

The stability of metal-CDTA complexes is quantified by their formation constants (log K). The following tables summarize the log K values for CDTA with a range of metal ions, providing a valuable resource for comparing the relative affinities and selecting appropriate experimental conditions.

Table 1: Stability Constants (log K) of CDTA with Divalent Metal Ions

| Metal Ion | log K |

| Ca²⁺ | 12.50 |

| Mg²⁺ | 10.32 |

| Mn²⁺ | 16.25 |

| Fe²⁺ | 18.2 |

| Co²⁺ | 18.9 |

| Ni²⁺ | 19.4 |

| Cu²⁺ | 21.3 |

| Zn²⁺ | 18.7 |

| Cd²⁺ | 19.1 |

| Pb²⁺ | 19.7 |

Table 2: Stability Constants (log K) of CDTA with Trivalent and Other Metal Ions

| Metal Ion | log K |

| Al³⁺ | 17.6 |

| Fe³⁺ | 29.3 |

| Cr³⁺ | 25.0 |

| Ga³⁺ | 23.0 |

| In³⁺ | 24.9 |

| Bi³⁺ | 28.2 |

| La³⁺ | 16.26 |

| Gd³⁺ | 16.9 |

| Lu³⁺ | 19.83 |

| Th⁴⁺ | 23.2 |

Note: The stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are generally accepted literature values.

Experimental Protocols

Synthesis of CDTA

A common method for the synthesis of CDTA involves the carboxymethylation of 1,2-diaminocyclohexane. A detailed protocol is as follows:

Materials:

-

trans-1,2-Diaminocyclohexane

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Reaction vessel with a stirrer, thermometer, and dropping funnel

-

pH meter

Procedure:

-

Dissolve a known quantity of chloroacetic acid in deionized water in the reaction vessel and cool the solution to approximately 10°C in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide to neutralize the chloroacetic acid, keeping the temperature below 20°C.

-

In a separate beaker, dissolve trans-1,2-diaminocyclohexane in deionized water.

-

Add the diamine solution dropwise to the sodium chloroacetate solution while maintaining the temperature at around 50-60°C and the pH between 9 and 10 by the controlled addition of NaOH solution.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will cause the CDTA to precipitate out of the solution.

-

Filter the crude CDTA precipitate and wash it with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from hot water to obtain purified CDTA.

-

Dry the purified CDTA in a vacuum oven.

Determination of Metal-CDTA Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

Materials and Equipment:

-

CDTA solution of known concentration

-

Metal salt solution of known concentration (e.g., nitrate or perchlorate salt)

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Potassium nitrate (KNO₃) or another suitable electrolyte to maintain constant ionic strength

-

pH meter with a combination glass electrode

-

Thermostated titration vessel

-

Burette

-

Magnetic stirrer

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a series of solutions in the titration vessel, each containing a known concentration of CDTA, the metal ion of interest, and the background electrolyte (e.g., 0.1 M KNO₃). The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2, 1:5).

-

Titrate the solution with the standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration until the pH remains relatively constant.

-

The collected data (volume of NaOH added vs. pH) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of CDTA and the stability constants of the metal-CDTA complexes.

Mandatory Visualizations

Caption: Workflow for the synthesis of CDTA.

Caption: Mechanism of CDTA in heavy metal detoxification.

Applications in Drug Development and Research

The robust chelating properties of CDTA have led to its use in several areas relevant to drug development and scientific research.

-

Heavy Metal Detoxification: CDTA is an effective chelating agent for the treatment of heavy metal poisoning, particularly from lead and other toxic metals.[1] Its high affinity for these metals facilitates their mobilization from tissues and subsequent excretion from the body.[2]

-

MRI Contrast Agents: Derivatives of CDTA are utilized as ligands for paramagnetic metal ions, such as gadolinium(III), in the formulation of magnetic resonance imaging (MRI) contrast agents. The high stability of the Gd(III)-CDTA complex is crucial for preventing the in vivo release of toxic free Gd³⁺ ions.

-

Analytical Chemistry: In analytical chemistry, CDTA is employed as a titrant in complexometric titrations for the quantitative determination of various metal ions in solution.[3] Its strong complex formation ensures sharp and reproducible titration endpoints.

-

Biochemical Research: CDTA is used in biochemical and molecular biology research to control the concentration of free metal ions in solution.[4] This is essential for studying the function of metalloenzymes and other metal-dependent biological processes.

Conclusion

CDTA stands out as a superior chelating agent due to the inherent structural advantages conferred by its cyclohexane backbone. The high thermodynamic stability of its metal complexes makes it an invaluable tool in a wide range of applications, from therapeutic interventions for heavy metal toxicity to the development of advanced diagnostic agents. The detailed information provided in this guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize CDTA in their respective fields.

References

An In-depth Technical Guide to the Coordination Chemistry of Cyclohexanediaminetetraacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Cyclohexanediaminetetraacetic Acid (CDTA) Coordination

Cyclohexanediaminetetraacetic acid (CDTA), a powerful hexadentate chelating agent, plays a pivotal role in a multitude of scientific and industrial applications, from medical imaging to environmental remediation. Its robust ability to form stable, well-defined complexes with a wide array of metal ions, particularly lanthanides, underpins its utility. This guide delves into the fundamental principles of CDTA coordination chemistry, providing a comprehensive overview of its structural characteristics, thermodynamic stability, and the experimental methodologies employed in its study.

Molecular Structure and Coordination Modes

CDTA, systematically named (1,2-cyclohexylenedinitrilo)tetraacetic acid, is an aminopolycarboxylic acid featuring a cyclohexane backbone. This structural feature imparts a greater degree of pre-organization and rigidity compared to its linear analogue, ethylenediaminetetraacetic acid (EDTA). This inherent structural constraint contributes to the enhanced thermodynamic stability and kinetic inertness of its metal complexes.

The CDTA ligand possesses six potential donor atoms: two nitrogen atoms from the amine groups and four oxygen atoms from the carboxylate groups. In the formation of a metal complex, these donor atoms coordinate to a central metal ion, effectively encapsulating it in a cage-like structure. The metal ion is typically coordinated to the two nitrogen atoms and at least two of the carboxylate oxygen atoms. The remaining coordination sites on the metal ion can be occupied by other carboxylate groups from the same CDTA molecule or by solvent molecules, most commonly water.

Thermodynamic Stability of Metal-CDTA Complexes

The stability of metal-CDTA complexes is a critical parameter that dictates their suitability for various applications. This stability is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. The thermodynamic parameters of complexation, including enthalpy (ΔH) and entropy (ΔS) changes, provide further insight into the driving forces behind complex formation.

The chelation of metal ions by CDTA is typically an entropically driven process. The encapsulation of the metal ion by the multidentate ligand leads to the release of a significant number of solvent molecules from the metal's coordination sphere, resulting in a large positive entropy change.

Stability Constants of Lanthanide-CDTA Complexes

The coordination chemistry of CDTA with lanthanide ions (Ln³⁺) is of particular interest due to the applications of these complexes in magnetic resonance imaging (MRI) as contrast agents and in lanthanide separation technologies. The stability of these complexes generally increases across the lanthanide series, a trend attributed to the lanthanide contraction, which leads to a decrease in ionic radius and an increase in the charge density of the lanthanide ions from Lanthanum (La) to Lutetium (Lu).

| Lanthanide Ion | log K |

| La³⁺ | 15.50 |

| Ce³⁺ | 16.03 |

| Pr³⁺ | 16.35 |

| Nd³⁺ | 16.61 |

| Sm³⁺ | 17.03 |

| Eu³⁺ | 17.25 |

| Gd³⁺ | 17.35 |

| Tb³⁺ | 17.93 |

| Dy³⁺ | 18.30 |

| Ho³⁺ | 18.57 |

| Er³⁺ | 18.85 |

| Tm³⁺ | 19.19 |

| Yb³⁺ | 19.51 |

| Lu³⁺ | 19.83 |

Note: These values are representative and can vary depending on the experimental conditions (e.g., ionic strength, temperature).

Thermodynamic Parameters for Selected Actinide and Lanthanide CDTA Complexes

| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Am³⁺ | -102.7 | 23.4 | 423 |

| Cm³⁺ | -103.2 | 24.3 | 427 |

| Eu³⁺ | -103.8 | 25.1 | 432 |

These data highlight the endothermic nature of the complexation for these ions, with the large positive entropy change being the primary driving force for the high stability of the complexes.[1]

Experimental Protocols for the Study of CDTA Complexes

The synthesis and characterization of metal-CDTA complexes involve a series of well-established experimental techniques. The following protocols provide a general framework for these procedures.

Synthesis of Lanthanide-CDTA Complexes

Objective: To synthesize a [Ln(CDTA)(H₂O)ₓ]⁻ complex.

Materials:

-

Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O)

-

Cyclohexanediaminetetraacetic acid (CDTA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of CDTA in a minimal amount of deionized water by adding a concentrated solution of KOH dropwise until the CDTA is fully dissolved and the pH is approximately 7.

-

In a separate beaker, dissolve one equivalent of the corresponding lanthanide(III) chloride hexahydrate in deionized water.

-

Slowly add the lanthanide chloride solution to the CDTA solution with constant stirring.

-

Adjust the pH of the resulting solution to between 6.0 and 6.5 with a dilute KOH or HCl solution.

-

Heat the solution gently (around 60-70 °C) for 1-2 hours to ensure complete complexation.

-

Allow the solution to cool to room temperature.

-

Precipitate the complex by adding an excess of ethanol.

-

Collect the precipitate by vacuum filtration, wash with ethanol, and dry in a desiccator over silica gel.

Characterization of Lanthanide-CDTA Complexes

1. Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constant of a Ln-CDTA complex.

Principle: This method involves titrating a solution containing the lanthanide ion and CDTA with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constant of the metal complex.

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a thermostatted titration vessel containing a known concentration of CDTA and the lanthanide ion in a solution of constant ionic strength (e.g., 0.1 M KCl).

-

Titrate the solution with a standardized, carbonate-free solution of NaOH.

-

Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

-

Analyze the titration data using a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants of CDTA and the stability constant of the Ln-CDTA complex.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure and dynamics of diamagnetic and paramagnetic Ln-CDTA complexes in solution.

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺), standard ¹H and ¹³C NMR techniques can be used to elucidate the solution structure. For paramagnetic lanthanide complexes, the unpaired electrons of the lanthanide ion induce significant shifts (lanthanide-induced shifts, LIS) and broadening of the NMR signals of the ligand. The analysis of these paramagnetic effects provides valuable structural and dynamic information.

Procedure:

-

Dissolve the synthesized Ln-CDTA complex in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra. For paramagnetic complexes, it may be necessary to use a wider spectral width and adjust acquisition parameters to account for signal broadening.

-

For paramagnetic complexes, the analysis of the lanthanide-induced shifts can provide information on the geometry of the complex in solution.

Visualizing Coordination and Experimental Workflow

Chelation of a Metal Ion by CDTA

Caption: Diagram illustrating the coordination of a central metal ion by the six donor atoms of the CDTA ligand.

Experimental Workflow for CDTA Complex Analysis

Caption: A generalized workflow for the synthesis, characterization, and analysis of metal-CDTA complexes.

Conclusion

The coordination chemistry of cyclohexanediaminetetraacetic acid is a rich and multifaceted field with significant implications for both fundamental research and applied sciences. The inherent structural features of CDTA lead to the formation of highly stable and kinetically inert metal complexes, particularly with lanthanide ions. A thorough understanding of the thermodynamic principles governing this complexation, coupled with robust experimental methodologies for their synthesis and characterization, is essential for the continued development of novel applications in medicine, technology, and environmental science. This guide provides a foundational overview to aid researchers and professionals in their exploration of this important class of coordination compounds.

References

The Genesis of a Chelating Champion: A History of Cyclohexanediaminetetraacetic Acid (CDTA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediaminetetraacetic acid, commonly known as CDTA, is a powerful chelating agent that has carved a significant niche in various scientific disciplines, from analytical chemistry to biomedical research. As a structural analogue of the more widely known ethylenediaminetetraacetic acid (EDTA), CDTA exhibits superior stability in its metal complexes, a property that has rendered it invaluable for specific applications. This technical guide delves into the historical origins of CDTA, tracing its development from the foundational work on complexometric titrations to its synthesis and early applications. Understanding the history of this important molecule provides context for its modern uses and inspires future innovations in chelation chemistry.

The story of CDTA is intrinsically linked to the pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s. His systematic investigation of aminopolycarboxylic acids as chelating agents for metal ions laid the groundwork for the development of complexometric titrations, a cornerstone of modern analytical chemistry. While EDTA was among the first of these "complexones" to gain widespread use, the quest for chelators with even greater stability and selectivity led to the synthesis and characterization of related compounds, including CDTA.

The Dawn of Complexometry: Schwarzenbach's Foundational Work

The mid-20th century witnessed a revolution in analytical chemistry with the advent of complexometric titrations. This new analytical method, largely developed and popularized by Gerold Schwarzenbach, provided a simple and accurate means of determining the concentration of metal ions in solution. The principle of this technique lies in the reaction of a metal ion with a chelating agent to form a stable, water-soluble complex.

The key to the success of complexometric titrations was the use of aminopolycarboxylic acids, which Schwarzenbach termed "complexones." These molecules, such as EDTA, possess multiple donor groups (amino and carboxylate groups) that can coordinate with a single metal ion, forming a cage-like structure. This "chelate effect" results in the formation of exceptionally stable metal complexes.

Schwarzenbach's meticulous research in the 1940s established the fundamental principles of complex formation and its application in titrimetry. He introduced the concept of using metal-ion indicators, which change color at the endpoint of the titration, allowing for precise quantitative analysis. This groundbreaking work, which began to gain significant traction in the 1950s, created a demand for new and improved chelating agents with varying properties.

The Emergence of CDTA: Synthesis and Early Investigations

Experimental Protocol: Synthesis of CDTA

Objective: To synthesize 1,2-Cyclohexanediaminetetraacetic acid (CDTA) from 1,2-diaminocyclohexane and chloroacetic acid.

Materials:

-

1,2-diaminocyclohexane

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Reaction vessel with reflux condenser, stirrer, and dropping funnel

-

pH meter or pH indicator paper

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Neutralization of Chloroacetic Acid: In a reaction vessel, dissolve a measured quantity of chloroacetic acid in distilled water. Cool the solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide with constant stirring, maintaining the temperature below 20°C, until the chloroacetic acid is neutralized (pH ~7).

-

Carboxymethylation: To the neutralized solution of sodium chloroacetate, add 1,2-diaminocyclohexane dropwise from a dropping funnel while maintaining the temperature and stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the carboxymethylation reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid while stirring. CDTA will precipitate out of the solution as a white solid as the pH is lowered to its isoelectric point (around pH 2-3).

-

Isolation and Purification: Isolate the precipitated CDTA by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts. The crude CDTA can be further purified by recrystallization from hot water.

-

Drying: Dry the purified CDTA crystals in a vacuum oven at a moderate temperature.

The substitution of the ethylene bridge in EDTA with a cyclohexane ring in CDTA was a deliberate structural modification aimed at influencing the chelating properties of the molecule. The more rigid cyclohexane backbone was expected to pre-organize the donor atoms for metal binding, leading to enhanced thermodynamic stability of the resulting metal complexes.

Comparative Stability of Metal-Chelate Complexes

The primary advantage of CDTA over EDTA lies in the greater stability of its metal complexes. This enhanced stability is attributed to the conformational rigidity imparted by the cyclohexane ring. The table below summarizes the formation constants (log K) for some common metal ions with both EDTA and CDTA, illustrating the superior binding affinity of CDTA.

| Metal Ion | log K (EDTA) | log K (CDTA) |

| Ca²⁺ | 10.7 | 12.5 |

| Mg²⁺ | 8.7 | 10.3 |

| Cu²⁺ | 18.8 | 21.3 |

| Zn²⁺ | 16.5 | 18.7 |

| Pb²⁺ | 18.0 | 19.7 |

| Fe³⁺ | 25.1 | 29.3 |

Data compiled from various sources and represents typical values.

Early Applications and the Expansion of Chelation Chemistry

The superior stability of CDTA complexes quickly led to its adoption in various analytical and industrial applications where strong metal chelation was paramount. In complexometric titrations, CDTA offered sharper and more accurate endpoints for the determination of certain metal ions, particularly in the presence of interfering ions.

Beyond analytical chemistry, the strong binding affinity of CDTA for a wide range of metal ions made it a valuable tool in other scientific fields. In biochemistry and molecular biology, it was employed as a reagent to control metal ion concentrations in enzyme assays and to inhibit metalloenzymes. Its ability to sequester metal ions also found applications in industrial processes, such as in the prevention of metal-catalyzed degradation of materials.

The development of CDTA and other aminopolycarboxylic acids expanded the toolkit available to scientists and engineers for manipulating metal ion activity. This had a profound impact on a wide range of fields, from improving the accuracy of chemical analysis to enabling new research in the life sciences.

Logical Progression of Aminopolycarboxylic Acid Development

The discovery and development of aminopolycarboxylic acids as chelating agents followed a logical progression, driven by the desire for improved stability, selectivity, and utility. This progression can be visualized as a pathway from simpler to more complex and specialized molecules.

Experimental Workflow: Complexometric Titration Using CDTA

The following diagram illustrates a typical experimental workflow for the complexometric titration of a metal ion with CDTA.

Conclusion

The history of Cyclohexanediaminetetraacetic acid is a testament to the power of systematic scientific inquiry and the continuous drive for improvement in chemical tools. From its conceptual origins in the foundational work of Gerold Schwarzenbach on complexometry to its synthesis and characterization as a superior chelating agent, CDTA has played a vital role in advancing our ability to understand and control the chemistry of metal ions. For researchers, scientists, and drug development professionals, an appreciation of this history not only provides context for the use of this important molecule but also serves as an inspiration for the development of the next generation of chelating agents with even more remarkable properties. The legacy of CDTA continues to unfold as new applications are discovered and its unique properties are harnessed to address contemporary scientific challenges.

A Technical Guide to the Stability of Metal-CDTA Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability constants of metal complexes formed with trans-1,2-cyclohexanediaminetetraacetic acid (CDTA). CDTA is a powerful chelating agent whose ability to form stable, water-soluble complexes with a vast range of metal ions underpins its use in diverse scientific and industrial applications, from analytical chemistry to biomedical imaging and environmental remediation. Understanding the stability of these complexes, quantified by the stability constant (log K), is critical for optimizing its performance in these fields.

Core Concept: The Stability Constant

The formation of a metal-CDTA complex is an equilibrium reaction. The stability constant (K) is the equilibrium constant for this formation, and it provides a quantitative measure of the strength of the interaction between the metal ion and the CDTA ligand. A higher log K value signifies a more stable complex. These constants are crucial for predicting which metal ions will be most strongly bound and for designing competitive displacement reactions.

Stability Constants of Metal-CDTA Complexes

The following table summarizes the logarithm of the overall stability constants (log K) for 1:1 complexes of various metal ions with CDTA. These values are critically selected from authoritative sources and are generally determined at an ionic strength of 0.1 M and a temperature of 25°C.

| Metal Ion | Valence | Log K |

| Ag⁺ | +1 | 7.9 |

| Al³⁺ | +3 | 19.4 |

| Ba²⁺ | +2 | 8.0 |

| Ca²⁺ | +2 | 12.5 |

| Cd²⁺ | +2 | 19.2 |

| Co²⁺ | +2 | 18.9 |

| Cr³⁺ | +3 | 24.0 |

| Cu²⁺ | +2 | 21.3 |

| Fe³⁺ | +3 | 29.3 |

| Hg²⁺ | +2 | 24.3 |

| La³⁺ | +3 | 16.3 |

| Mg²⁺ | +2 | 10.3 |

| Mn²⁺ | +2 | 16.8 |

| Ni²⁺ | +2 | 19.4 |

| Pb²⁺ | +2 | 19.7 |

| Sr²⁺ | +2 | 9.7 |

| Y³⁺ | +3 | 18.9 |

| Zn²⁺ | +2 | 18.7 |

| Zr⁴⁺ | +4 | 29.6[1] |

Note: The stability of metal complexes can be influenced by factors such as the nature of the central metal ion and the ligand.[2][3][4]

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a meticulous process requiring precise control of experimental conditions. Potentiometric titration and spectrophotometry are two of the most widely employed and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants.[5] It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and CDTA as a standard solution of a strong base is added.[6][7]

Detailed Methodology:

-

Solution Preparation: Prepare stock solutions of the metal salt (e.g., metal perchlorate), CDTA, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations. An inert electrolyte (e.g., NaClO₄ or KNO₃) is used to maintain a constant ionic strength throughout the experiment.

-

Electrode Calibration: Calibrate a glass electrode and a reference electrode using standard buffer solutions of known hydrogen ion activity.[8]

-

Titration Procedure: A series of solutions is prepared, each with a constant total concentration of the metal ion and CDTA.[9] This solution is then titrated with the standardized strong base. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound to the ligand and the concentration of the free ligand at each point in the titration.[10] These values are then used in specialized computer programs (such as HYPERQUAD) to perform a non-linear least-squares analysis to refine the values of the stability constants.[7]

Spectrophotometry (Continuous Variation Method)

Spectrophotometry can be used when the formation of the metal-CDTA complex results in a change in the solution's absorbance of light at a specific wavelength.[8][11] The continuous variation method, also known as Job's method, is a common spectrophotometric technique to determine both the stoichiometry and the stability constant of the complex.[12]

Detailed Methodology:

-

Solution Preparation: Prepare equimolar stock solutions of the metal ion and CDTA.

-

Preparation of the Job's Plot Series: A series of solutions is prepared where the mole fraction of the metal ion is systematically varied from 0 to 1, while keeping the total molar concentration of metal and ligand constant.[12]

-

Spectrophotometric Measurements: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the metal-CDTA complex.[8][11]

-

Data Analysis: A plot of absorbance versus the mole fraction of the metal ion (a Job's plot) is constructed. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant (K) can then be calculated from the absorbance data of the solutions.[12]

Visualizing the Chelation Process and Experimental Workflow

Diagrams created using Graphviz provide a clear visual representation of the underlying chemical principles and experimental procedures.

Conclusion

The stability constants of metal-CDTA complexes are fundamental parameters that govern the efficacy of this versatile chelating agent. The high stability of these complexes, particularly with trivalent and heavy metal ions, makes CDTA an invaluable tool in various scientific disciplines. The experimental protocols outlined in this guide provide a framework for the reliable determination of these crucial thermodynamic quantities, enabling researchers and professionals to harness the full potential of CDTA in their applications. The continued critical evaluation of these constants, as championed by organizations like IUPAC and NIST, ensures the availability of high-quality data for the scientific community.[8][9][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Critical Survey of Stability Constants of EDTA Complexes: Critical ... - G. Anderegg - Google Books [books.google.com]

- 3. nist.gov [nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. catalog.data.gov [catalog.data.gov]

- 6. vitalsource.com [vitalsource.com]

- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. nist.gov [nist.gov]

- 10. scispace.com [scispace.com]

- 11. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 12. complex ion stability entropy changes how to write equilibrium expressions for transition metal ions constants K stab Kstab units how to write equilibrium expressions GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

Solubility of Cyclohexanediaminetetraacetic acid in various solvents

An In-depth Technical Guide to the Solubility of Cyclohexanediaminetetraacetic Acid (CDTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclohexanediaminetetraacetic Acid (CDTA)

Cyclohexanediaminetetraacetic acid, commonly known as CDTA, is a powerful chelating agent and a structural analogue of the more widely known ethylenediaminetetraacetic acid (EDTA). Structurally, the vinyl group of EDTA is replaced by a cyclohexyl group, with the two aminoacetic acid groups in a trans configuration[1]. This modification imparts stronger lipophilicity and a more pre-organized structure for metal binding, resulting in the formation of more stable metal complexes compared to EDTA[1]. CDTA is utilized as an analytical reagent and a complexing agent, for instance, in the preparation of lanthanide shift reagents[2]. Its ability to chelate metal ions also gives it applications in mitigating metal toxicity; for example, it has been shown to be effective in removing manganese from biological tissues[1]. Understanding the solubility of CDTA is critical for its application in various scientific and pharmaceutical contexts, from analytical chemistry to drug formulation.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following table summarizes the available quantitative solubility data for CDTA in various solvents.

| Solvent | Solubility | Temperature | Method |

| Water | 3821 mg/L (3.821 g/L) | 25 °C | Estimated |

| Dimethyl Sulfoxide (DMSO) | 5.83 mg/mL (5.83 g/L) | 60 °C | With ultrasonic treatment |

Qualitative Solubility Profile

The qualitative solubility of CDTA provides a broader understanding of its behavior in different types of solvents. There are some conflicting reports regarding its aqueous solubility, with some sources describing it as "insoluble"[3] while others state it is "slightly soluble"[2]. The available quantitative data suggests that while its solubility is low, it is not entirely insoluble in water[4].

-

Aqueous Solutions : CDTA is generally described as slightly soluble in pure water[2].

-

Alkaline Solutions : It is soluble in alkaline solutions, such as 1N sodium hydroxide[2]. This is a key characteristic, as the acidic protons of the carboxylic acid groups are deprotonated in basic conditions, forming a more soluble salt.

-

Organic Solvents : CDTA is reported to be insoluble in most common organic solvents[2]. A slight solubility has been noted in methanol[2].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and widely recognized technique for determining the thermodynamic solubility of a compound. The protocol outlined below is a generalized procedure based on established methodologies[5][6].

Objective: To determine the saturation solubility of CDTA in a given solvent.

Materials:

-

Cyclohexanediaminetetraacetic acid (CDTA), high purity

-

Solvent of interest (e.g., deionized water, buffer solution)

-

Reciprocating shaker or orbital incubator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation : Add an excess amount of CDTA to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Equilibration : Place the sealed container in a temperature-controlled shaker. Agitate the mixture at a constant speed (e.g., 100 rpm) and temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid[5].

-

Phase Separation : After equilibration, allow the suspension to settle. To completely separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection : Carefully collect an aliquot of the clear supernatant. Care must be taken to avoid disturbing the solid pellet at the bottom.

-

Filtration : Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimated solubility values.

-

Quantification : Dilute the filtered solution as necessary and analyze the concentration of dissolved CDTA using a validated analytical method, such as HPLC with UV detection.

-

Data Analysis : Calculate the solubility based on the measured concentration in the saturated solution. The experiment should be performed in replicate (e.g., n=3) to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of CDTA.

Caption: Workflow diagram of the shake-flask method for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE | 125572-95-4 [chemicalbook.com]

- 3. 1,2-Diaminocyclohexane-N,N,N',N',-Tetraacetic Acid 1-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]

- 4. cyclohexanediamine tetraacetic acid, 482-54-2 [thegoodscentscompany.com]

- 5. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide on the Spectroscopic Properties of CDTA Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of metal complexes formed with 1,2-cyclohexanediaminetetraacetic acid (CDTA). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these versatile chelates. This document details key spectroscopic data, experimental methodologies, and logical workflows for the characterization of CDTA metal complexes.

Introduction to CDTA and its Metal Complexes

1,2-cyclohexanediaminetetraacetic acid (CDTA) is a powerful hexadentate chelating agent that forms stable complexes with a wide range of metal ions. Its rigid cyclohexane backbone imparts a higher thermodynamic and kinetic stability to its metal complexes compared to the more flexible linear analogue, EDTA. This enhanced stability is crucial in various applications, including as contrast agents in magnetic resonance imaging (MRI), in analytical chemistry for metal ion quantification, and in the design of therapeutic and diagnostic agents.

The spectroscopic properties of CDTA metal complexes are fundamental to understanding their structure, bonding, and behavior in different environments. Techniques such as UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) provide invaluable insights into the electronic structure and coordination geometry of these complexes.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing CDTA metal complexes, particularly those involving transition metals. The absorption of UV or visible light by these complexes corresponds to electronic transitions, primarily d-d transitions and charge-transfer bands.

Quantitative Data Summary

The following table summarizes typical UV-Visible absorption data for selected transition metal-CDTA complexes. It is important to note that the exact absorption maxima (λmax) and molar absorptivity (ε) can be influenced by factors such as pH, solvent, and the presence of other coordinating species.

| Metal Ion | Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |

| Co(II) | [Co(CDTA)]2- | ~480 - 550 | ~10 - 50 | d-d |

| Ni(II) | [Ni(CDTA)]2- | ~390, ~650, ~1080 | ~5 - 20 | d-d |

| Cu(II) | [Cu(CDTA)]2- | ~720 | ~50 - 150 | d-d |

| Fe(III) | [Fe(CDTA)]- | ~260, ~360 | >1000 (CT), ~200 (d-d) | LMCT, d-d |

Experimental Protocol: Spectrophotometric Titration for Stoichiometry and Stability Constant Determination

This protocol outlines the determination of the stoichiometry and stability constant of a metal-CDTA complex using UV-Vis spectrophotometry.[1]

-

Preparation of Stock Solutions:

-

Prepare a standardized stock solution of the metal salt (e.g., 0.01 M CuSO4).

-

Prepare a standardized stock solution of Na2H2CDTA (e.g., 0.01 M).

-

Prepare a suitable buffer solution to maintain a constant pH (e.g., acetate buffer for pH 4-6).

-

-

Method of Continuous Variation (Job's Plot):

-

Prepare a series of solutions in 10 mL volumetric flasks. The total concentration of metal and CDTA is kept constant, but their mole fractions are varied. For example, for a total concentration of 1 mM, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1.0.

-

Add a constant amount of buffer to each flask and dilute to the mark with deionized water.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot the absorbance versus the mole fraction of the metal ion. The maximum of the plot corresponds to the stoichiometry of the complex.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of CDTA.

-

Add a constant amount of buffer and dilute to the mark.

-

Measure the absorbance at the λmax of the complex.

-

Plot the absorbance versus the molar ratio of [CDTA]/[Metal]. The plot will consist of two linear portions, and their intersection point gives the stoichiometry.[1]

-

-

Data Analysis for Stability Constant:

-

The data from the titration can be analyzed using software packages to determine the conditional stability constant at the specific pH.

-

Fluorescence Spectroscopy

Lanthanide-CDTA complexes are of particular interest due to their luminescent properties. The CDTA ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process, known as sensitized emission, is crucial for applications in bioassays and imaging.

Quantitative Data Summary

The table below provides typical fluorescence data for Europium(III) and Terbium(III)-CDTA complexes. Quantum yields (Φ) and lifetimes (τ) are highly dependent on the solvent and the presence of quenchers.

| Metal Ion | Complex | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ms) |

| Eu(III) | [Eu(CDTA)]- | ~270 | 592, 615, 650, 695 | 0.01 - 0.1 | 0.5 - 1.5[2][3][4] |

| Tb(III) | [Tb(CDTA)]- | ~270 | 490, 545, 585, 620 | 0.1 - 0.5 | 1.0 - 2.5[2][3] |

Experimental Protocol: Fluorescence Quantum Yield and Lifetime Measurement

This protocol describes the measurement of the fluorescence quantum yield and lifetime of a lanthanide-CDTA complex.[5][6]

-

Sample Preparation:

-

Prepare a solution of the lanthanide-CDTA complex in a suitable solvent (e.g., deionized water or buffer). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) with a similar absorbance at the same excitation wavelength.

-

-

Quantum Yield Measurement (Relative Method):

-

Record the corrected emission spectrum of both the sample and the standard over their entire emission range, using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Use a pulsed light source (e.g., a laser diode or a flash lamp) to excite the sample at the appropriate wavelength.

-

The decay of the fluorescence intensity over time is measured using a sensitive detector.

-

The data is fitted to an exponential decay function to determine the luminescence lifetime (τ). For lanthanide complexes, the decay is often mono-exponential.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules. Since CDTA is a chiral ligand, its metal complexes can exhibit distinct CD spectra. This is particularly useful for probing the stereochemistry and conformational changes of the complex in solution.

Experimental Protocol: Circular Dichroism Analysis of a Co(II)-CDTA Complex

This protocol outlines the procedure for obtaining the CD spectrum of a chiral metal complex.[7][8]

-

Sample Preparation:

-

Prepare a solution of the Co(II)-CDTA complex in a suitable solvent (e.g., deionized water). The concentration should be such that the maximum absorbance in the UV-Vis spectrum is between 0.5 and 1.5.

-

Ensure the solution is free of any particulate matter by filtration.

-

-

Instrument Setup:

-

Use a CD spectrometer equipped with a suitable light source (e.g., a xenon arc lamp).

-

Calibrate the instrument using a standard, such as camphor sulfonic acid.

-

Set the desired wavelength range, scanning speed, and number of accumulations. A typical range for d-d transitions of Co(II) complexes is 300-800 nm.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the sample.

-

Subtract the baseline from the sample spectrum to obtain the final CD spectrum.

-

-

Data Presentation:

-

The CD spectrum is typically plotted as molar ellipticity ([θ]) in deg·cm2·dmol-1 versus wavelength in nm.

-

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

NMR and EPR spectroscopies provide detailed information about the structure and electronic environment of CDTA metal complexes.

-

NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II), La(III)), high-resolution NMR spectroscopy can be used to elucidate the solution-state structure and dynamics of the CDTA ligand coordinated to the metal ion.[9]

-

EPR Spectroscopy: For paramagnetic metal complexes (e.g., Cu(II), Mn(II), Gd(III)), EPR spectroscopy is a sensitive technique for probing the electronic structure of the metal center and its interaction with the CDTA ligand.[10][11][12][13][14]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for the synthesis and spectroscopic characterization of CDTA metal complexes.

Conclusion

The spectroscopic properties of CDTA metal complexes are rich and varied, providing a wealth of information for researchers in diverse fields. The enhanced stability and unique spectroscopic signatures of these complexes make them highly valuable for a range of applications, from fundamental coordination chemistry studies to the development of advanced diagnostic and therapeutic agents. This guide provides a foundational understanding of the key spectroscopic techniques, representative data, and experimental approaches for the characterization of CDTA metal complexes, serving as a practical resource for scientists and researchers.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Luminescent terbium and europium probes for lifetime based sensing of temperature between 0 and 70 °C - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. people.physics.illinois.edu [people.physics.illinois.edu]

- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 7. A circular dichroism sensor for Ni(2+) and Co(2+) based on L-cysteine capped cadmium sulfide quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures and circular dichroism of {2,2′-[(1S,2S)-1,2-diphenylethane-1,2-diylbis(nitrilophenylmethanylylidene)]diphenolato}nickel(II) and its ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Field- and temperature-dependent 13C NMR studies of the EDTA-Zn2+ complex: insight into structure and dynamics via relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

- 12. Preparation, magnetic and EPR spectral studies of copper(II) complexes of an anticancer drug analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

Theoretical Calculations for Cyclohexanediaminetetraacetic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract